molecular formula C14H10N2O2 B1607314 Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione CAS No. 15351-42-5

Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

Número de catálogo: B1607314
Número CAS: 15351-42-5
Peso molecular: 238.24 g/mol
Clave InChI: YLPHHYHMUZCODZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione is a heterocyclic compound featuring an eight-membered ring structure with two nitrogen atoms and four double bonds. This compound is known for its unique saddle-shaped geometry, which is analogous to cyclooctatetraenes and 8annulenes . It has garnered significant interest in the fields of supramolecular and materials chemistry due to its intriguing structural and electronic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione typically involves the intramolecular cyclization of amino aldehyde precursors. One common method includes the selective reduction of nitro benzamides to form amino aldehydes, which then undergo cyclization to yield the desired diazocine derivative . Another approach involves the treatment of 2-alkylaminobenzaldehydes with hydrogen chloride solution in dioxane at room temperature, leading to the formation of 5,11-dialkyl-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f][1,5]diazocines .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, electrochemical reduction of diazocine derivatives can lead to the formation of indolo[3,2-b]indoles . Additionally, the compound can participate in cycloaddition reactions due to its conjugated double bonds.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen chloride, dioxane, and various reducing agents such as zinc and trifluoroacetic acid . Reaction conditions typically involve room temperature or mild heating to facilitate the desired transformations.

Major Products Formed: Major products formed from the reactions of this compound include indolo[3,2-b]indoles and other diazocine derivatives with modified electronic and structural properties .

Aplicaciones Científicas De Investigación

Synthesis of Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

Recent studies have developed efficient synthesis methods for this compound. A notable approach involves a three-step synthesis using isatoic anhydrides and 2-aminobenzoic acids as starting materials. This method allows for the creation of unsymmetrically substituted derivatives, which can be further modified into various analogues such as N-alkyl and N-acetyl derivatives .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In a study involving HeLa (cervical cancer) and U87 (glioblastoma) cells, several synthesized compounds exhibited significant cytotoxicity with IC50 values ranging from approximately 97.3 µM to 205.7 µM. Notably, these compounds showed selectivity for cancer cells over normal cell lines (HEK293 and EUFA30), indicating their potential as anticancer agents .

CompoundCell LineIC50 (µM)
10bHeLa97.3
10fHeLa120.4
10hU87150.0
10jU87205.7
10pHEK293>1000

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity. Preliminary tests indicated effectiveness against certain bacterial strains, although specific results were not detailed in the studies reviewed .

Potential Applications in Drug Design

The dibenzo[b,f][1,5]diazocine framework is considered a "privileged structure" in drug design due to its unique chemical properties and biological activities. The ability to synthesize various derivatives allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing therapeutic efficacy and reducing toxicity .

Case Studies and Research Findings

Several research studies have documented the synthesis and evaluation of dibenzo[b,f][1,5]diazocine derivatives:

  • Synthesis of Unsymmetrical Derivatives : A study reported the successful synthesis of multiple unsymmetrical dibenzo[b,f][1,5]diazocine derivatives using a streamlined method involving isatoic anhydrides .
  • Cytotoxicity Profiling : Another research effort focused on profiling the cytotoxic effects of various synthesized compounds against different cell lines, highlighting the selectivity towards cancer cells .
  • Antibacterial Testing : Various derivatives have been subjected to antibacterial testing against common pathogens with promising results .

Actividad Biológica

Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and structure-activity relationships of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process using isatoic anhydrides and 2-aminobenzoic acids as starting materials. A novel synthetic route has been developed that allows for the creation of various unsymmetrically substituted derivatives. The structural diversity achieved through this method enables the exploration of different biological activities associated with these compounds .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound derivatives against various cell lines. The cytotoxicity was assessed on two cancer cell lines (HeLa and U87) and two normal cell lines (HEK293 and EUFA30). The results indicated that several compounds exhibited selective cytotoxicity towards cancer cells while showing lesser effects on normal cells.

Key Findings:

  • Cytotoxic Compounds : Five compounds demonstrated notable cytotoxic activity with IC50_{50} values ranging from 97.3 µM to 205.7 µM.
  • Selectivity : The IC50_{50} values for normal cell lines were consistently higher than those for cancerous lines, indicating a degree of selectivity in action .
CompoundIC50_{50} (HeLa)IC50_{50} (U87)IC50_{50} (HEK293)IC50_{50} (EUFA30)
10b97.3 µM119.0 µM>200 µM>200 µM
10k75.3 µM75.4 µM87.6 µM119.0 µM
10fNot specifiedNot specifiedNot specifiedNot specified

Antibacterial Activity

In addition to cytotoxicity, the antibacterial properties of this compound derivatives were evaluated against several bacterial strains. However, none of the synthesized compounds exhibited significant antibacterial activity at tested concentrations ranging from 12.5 to 100 µM .

Structure-Activity Relationships

The structural modifications of this compound have been shown to influence its biological activity significantly:

  • Hydrophobic Substituents : The introduction of large hydrophobic groups has been associated with enhanced cytotoxic effects.
  • N-Methyl Derivatives : Compounds with N-methyl substitutions generally showed reduced cytotoxicity compared to their parent compounds .

Conclusion and Future Directions

This compound represents a promising scaffold for drug development due to its selective cytotoxicity against cancer cells and potential for further structural modifications. Ongoing research aims to explore additional derivatives and their mechanisms of action to enhance therapeutic efficacy and reduce toxicity in normal cells.

Further studies are warranted to understand better the pharmacodynamics and pharmacokinetics of these compounds in vivo and their potential applications in cancer therapy.

Propiedades

IUPAC Name

5,11-dihydrobenzo[c][1,5]benzodiazocine-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-9-5-1-3-7-11(9)15-14(18)10-6-2-4-8-12(10)16-13/h1-8H,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPHHYHMUZCODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302492
Record name Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15351-42-5
Record name 15351-42-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Reactant of Route 2
Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Reactant of Route 3
Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Reactant of Route 4
Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Reactant of Route 5
Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Reactant of Route 6
Reactant of Route 6
Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.